Cas no 2171217-27-7 (3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid)

2171217-27-7 structure
Productnaam:3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid
3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid
- 3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid
- 2171217-27-7
- EN300-1489908
-
- Inchi: 1S/C26H32N2O5/c1-16(2)24(25(31)28(17(3)4)14-13-23(29)30)27-26(32)33-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22,24H,13-15H2,1-4H3,(H,27,32)(H,29,30)/t24-/m1/s1
- InChI-sleutel: XCSVOEPBTSRTRO-XMMPIXPASA-N
- LACHT: O(C(N[C@@H](C(N(CCC(=O)O)C(C)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 452.23112213g/mol
- Monoisotopische massa: 452.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 10
- Complexiteit: 672
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 95.9Ų
- XLogP3: 4.2
3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1489908-0.25g |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |
2171217-27-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1489908-2500mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |
2171217-27-7 | 2500mg |
$1650.0 | 2023-09-28 | ||
Enamine | EN300-1489908-0.1g |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |
2171217-27-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1489908-1.0g |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |
2171217-27-7 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1489908-100mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |
2171217-27-7 | 100mg |
$741.0 | 2023-09-28 | ||
Enamine | EN300-1489908-50mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |
2171217-27-7 | 50mg |
$707.0 | 2023-09-28 | ||
Enamine | EN300-1489908-250mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |
2171217-27-7 | 250mg |
$774.0 | 2023-09-28 | ||
Enamine | EN300-1489908-5000mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |
2171217-27-7 | 5000mg |
$2443.0 | 2023-09-28 | ||
Enamine | EN300-1489908-500mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |
2171217-27-7 | 500mg |
$809.0 | 2023-09-28 | ||
Enamine | EN300-1489908-0.05g |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |
2171217-27-7 | 0.05g |
$2829.0 | 2023-06-05 |
3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid Gerelateerde literatuur
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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